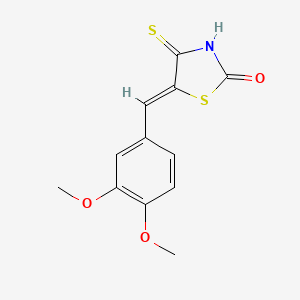

(Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one

Description

(Z)-5-(3,4-Dimethoxybenzylidene)-4-thioxothiazolidin-2-one is a synthetic thiazolidinone derivative characterized by a benzylidene moiety substituted with 3,4-dimethoxy groups. Its structure combines a rigid α,β-unsaturated thio-carbonyl scaffold with electron-donating methoxy groups, which enhance its ability to interact with biological targets like tyrosinase .

Properties

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(17)13-12(14)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLUXMVRBXQCJB-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=S)NC(=O)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=S)NC(=O)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-thioxothiazolidin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3,4-Dimethoxybenzylidene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anti-Cancer Activity : Research indicates that (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one exhibits promising anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular processes. Specifically, it generates reactive oxygen species that lead to mitochondrial dysfunction in cancer cells .

- Tyrosinase Inhibition : Analogous compounds containing similar structures have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. Studies have shown that these derivatives can significantly reduce melanin synthesis in vitro, suggesting potential applications in skin whitening products .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. It effectively scavenges reactive oxygen species and reduces oxidative stress markers in cellular models, which may contribute to its anti-cancer effects .

Materials Science

In addition to its biological applications, this compound is being explored for its potential in developing advanced materials. Its unique chemical structure allows for modifications that can enhance electrical conductivity and stability, making it suitable for applications in electronic devices and sensors.

Case Study 1: Anti-Cancer Mechanism

A study published in the Journal of Medicinal Chemistry highlighted the mechanism by which this compound induces apoptosis in cancer cells. It was shown to activate caspase pathways and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in human cancer cell lines .

Case Study 2: Tyrosinase Inhibition

A comparative study investigated various derivatives of thioxothiazolidinones for their tyrosinase inhibitory activity. The results indicated that certain analogs had IC50 values significantly lower than that of kojic acid, a common skin-whitening agent. This suggests that this compound could serve as a more effective alternative in cosmetic formulations aimed at reducing hyperpigmentation .

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and disrupting the mitochondrial membrane potential . This leads to the activation of caspases and the subsequent cleavage of cellular proteins, ultimately resulting in cell death. The compound may also inhibit key enzymes involved in cell proliferation and survival, further contributing to its anti-cancer effects.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The biological activity of thiazolidinone derivatives is highly dependent on the substituents attached to the benzylidene ring. Key comparisons include:

*Representative data from analogues; exact values for the 3,4-dimethoxy compound may vary.

- Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., 3,4-OCH3) enhance lipophilicity and electron-donating effects, improving tyrosinase binding compared to polar hydroxy groups (e.g., 4-OH) . For example, 5-HMT (3-OH, 4-OCH3) showed stronger in vivo anti-melanogenic activity than kojic acid, but the 3,4-dimethoxy analogue may offer better stability due to reduced oxidative susceptibility .

- Positional Effects : 3,4-Dimethoxy substitution creates a planar structure ideal for π-π stacking with tyrosinase’s active site, whereas 2,4-dimethoxy analogues exhibit reduced activity due to steric hindrance .

Core Modifications in the Thiazolidinone Scaffold

Modifications at positions 2 and 3 of the thiazolidinone ring significantly alter biological and physicochemical properties:

- 3-Cyclohexyl Substitution : Cyclohexyl groups improve solubility without compromising tyrosinase inhibition, making these derivatives promising for topical formulations .

- 2-Thioxo vs. 2-Methylthio : The thioxo group’s ability to coordinate with copper in tyrosinase’s active site is critical for activity, whereas methylthio substitution diminishes this interaction .

Tyrosinase Inhibition

Antioxidant Activity

- Methoxy derivatives show moderate radical scavenging (EC50: 28–35 µM), outperformed by dihydroxy analogues (EC50: 12–18 µM) due to phenolic OH groups .

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and oncology. This article reviews the biological activity of this compound, focusing on its anti-melanogenic properties, synthesis, and related pharmacological studies.

Synthesis and Structural Characteristics

The compound belongs to a class of thioxothiazolidin-2-one derivatives, which have been synthesized through various methods. The synthesis often involves the reaction of thiazolidin-2-one with substituted benzaldehydes, leading to the formation of the desired thioxothiazolidin derivatives. A notable study reported a regio- and diastereoselective synthesis that enhances yields and simplifies purification processes .

Anti-Melanogenic Effects

Recent studies have highlighted the anti-melanogenic properties of this compound. It has been shown to inhibit tyrosinase activity, which is crucial for melanin production in melanocytes.

- Inhibition Potency : In vitro assays demonstrated that this compound exhibits significant inhibition of mushroom tyrosinase with an IC50 value lower than that of kojic acid, a commonly used skin-lightening agent. Specifically, it showed an IC50 value of 0.47 µM, making it over 141 times more potent than kojic acid .

- Mechanism of Action : The mechanism involves competitive inhibition of tyrosinase activity. Docking studies suggest that this compound binds strongly to the active site of tyrosinase, thereby preventing substrate access and subsequent melanin production .

Cytotoxicity Studies

Cytotoxicity assessments using B16F10 melanoma cells revealed that the compound does not exhibit significant cytotoxic effects at concentrations up to 25 µM. This suggests a favorable therapeutic window for its application in skin whitening without damaging cellular integrity .

Comparative Analysis of Related Compounds

The biological activities of this compound can be compared with other thioxothiazolidin derivatives:

| Compound | IC50 (µM) | Tyrosinase Inhibition | Cytotoxicity (≤25 µM) |

|---|---|---|---|

| This compound | 0.47 | High | Low |

| Kojic Acid | 70.75 | Moderate | Moderate |

| Other Thioxothiazolidin Derivatives | Varies | Varies | Varies |

This table illustrates that this compound stands out due to its superior inhibitory potency and low cytotoxicity compared to traditional agents like kojic acid.

Case Studies and Research Findings

A comprehensive study published in Molecules explored various derivatives of thioxothiazolidin compounds and their effects on melanin biosynthesis. The results indicated that structural modifications significantly influence biological activity. For instance, compounds with specific hydroxyl substitutions exhibited enhanced tyrosinase inhibition compared to their counterparts .

Q & A

Q. What is the standard synthetic route for (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation between 4-thioxothiazolidin-2-one and 3,4-dimethoxybenzaldehyde. Key steps include:

- Base-catalyzed reaction : Use of sodium acetate or ammonium acetate in glacial acetic acid under reflux (3–7 hours) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) improve yield compared to ethanol or methanol .

- Purification : Recrystallization from ethanol or chromatography for high purity (>90%) . Example protocol: React equimolar aldehyde and 4-thioxothiazolidin-2-one with NaOAc in acetic acid at 80–100°C for 5 hours, yielding 35–85% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

- 1H/13C NMR : Confirm the Z-configuration of the benzylidene group via vinylic proton signals (δ 7.6–8.4 ppm) and carbonyl carbons (δ 170–200 ppm) .

- IR spectroscopy : Detect thioxo (C=S) stretches at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

- Mass spectrometry : ESI-MS shows [M−H]⁻ peaks (e.g., m/z 280 for dimethoxy derivatives) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : Moderate activity against S. aureus (MIC ~50 µg/mL) and E. coli via membrane disruption .

- Antioxidant : DPPH radical scavenging with IC50 ~20–40 µM, linked to the dimethoxy group’s electron-donating effects .

- Tyrosinase inhibition : Competitive inhibition (Ki ~5 µM) in mushroom tyrosinase assays, suggesting anti-melanogenic potential .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up, and what factors influence regioselectivity?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 78% yield in 30 minutes at 80 W) .

- Catalyst optimization : Substituting NaOAc with piperidine increases condensation efficiency .

- Table 1 : Yield optimization parameters

| Condition | Yield (%) | Time (h) | Reference |

|---|---|---|---|

| Conventional reflux | 35–64 | 5–7 | |

| Microwave (80°C) | 78–85 | 0.5 |

Q. What mechanistic insights explain its enzyme inhibition (e.g., tyrosinase, β-catenin)?

- Tyrosinase : Molecular docking shows H-bonding between the thioxo group and His263 in the active site, disrupting copper coordination .

- β-catenin/TCF4 : The dimethoxybenzylidene moiety binds to the transcription factor’s hydrophobic pocket (IC50 ~10 µM), confirmed via luciferase reporter assays .

- Kinetic studies : Lineweaver-Burk plots confirm mixed inhibition for tyrosinase (Km increases, Vmax decreases) .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methoxy positioning : 3,4-Dimethoxy derivatives show higher antioxidant activity than 2,5-substituted analogs due to enhanced resonance stabilization .

- Thioxo vs. oxo : Replacing S with O reduces antimicrobial potency (e.g., MIC increases from 50 to >200 µg/mL) .

- Benzylidene vs. hydrazone : Hydrazone derivatives exhibit stronger anticancer activity (IC50 ~5 µM vs. 20 µM) via apoptosis induction .

Q. How can contradictory solubility data (e.g., DMSO vs. water) be resolved for in vivo studies?

- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline improves aqueous solubility (up to 1 mg/mL) without toxicity .

- Prodrug design : Esterification of the thiazolidinone ring enhances hydrophilicity (e.g., phosphate prodrugs) .

Q. What computational methods validate its drug-likeness and toxicity?

- QSAR models : Predict LD50 (e.g., 1190 mg/kg in rats) and classify toxicity (Class IV, low risk) .

- ADMET profiling : SwissADME predicts moderate BBB permeability (logBB = 0.2) and CYP3A4 inhibition risk .

Q. What strategies are used to target specific diseases (e.g., cancer, neurodegenerative disorders)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.